Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
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Overview
Description
“Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-” is a derivative of glycine, which is a nonessential amino acid and is also known as 2-Aminoacetic acid . Glycine plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .
Scientific Research Applications
1. Interaction with Glycine Receptors
Ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride, a compound related to Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-, has been studied for its potential affinity to the glycine-binding site of the NMDA receptor. This molecule exhibits a Z-configuration with three Cl⋯H–N bonds, deemed crucial for understanding the ligand-receptor interaction within the glycine-binding site. The structural analysis provides insights into the ligand-receptor interaction model, crucial for pharmacological interventions targeting glycine receptors (Karolak‐Wojciechowska et al., 2000).
2. Organogelating Properties
Amino acid-functionalized triphenylenes, including a derivative with a glycine side-chain, demonstrate intriguing organogelating behaviors. These derivatives form gels in various organic solvents, with the glycine derivative specifically gelling chloroform. This property is of interest due to the hole-transporting capabilities of triphenylene liquid crystals, hinting at potential applications in organic electronic devices (Meegan et al., 2017).
3. Environmental Impact and Transport
Glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, related to the query compound, have been assessed for their environmental impact, focusing on their transport through soil via preferential flow. Understanding the behavior of these compounds in agricultural settings is crucial for evaluating their environmental footprint and potential for contaminating groundwater (Malone et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15-6-5-12-7-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVXVAPJICBEFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437250 |
Source
|
Record name | Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |
CAS RN |
53492-40-3 |
Source
|
Record name | Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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